Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride
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Overview
Description
Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable dicarbonyl compound with an amine in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. The scalability of the process is achieved through optimization of reaction conditions and the use of robust catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding pyrrole-2,5-dicarboxylate derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylate derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2-dihydropyrrole-5-carboxylate
- Methyl 5-methylpyrrole-2-carboxylate
- Methyl 1,2,3,4-tetrahydropyrrole-5-carboxylate
Uniqueness
Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride is unique due to the presence of both a methyl group and a carboxylate ester group on the pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h3-4,8H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUUGIQLWGRDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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